

How to handle autofluorescence in Lauterine cell assays?

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Technical Support Center: Lauterine Cell Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle autofluorescence in **Lauterine** cell assays.

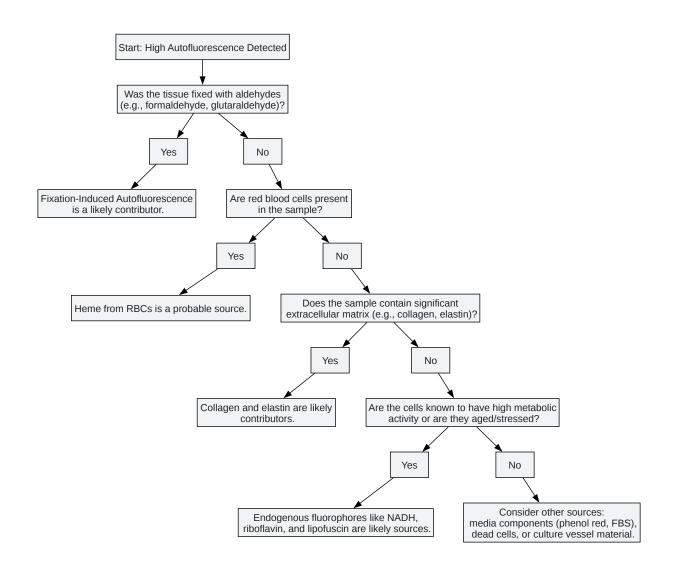
Troubleshooting Guide Issue: High background fluorescence in unstained control samples.

High background in your negative controls is a classic sign of autofluorescence. This guide will walk you through identifying the source and mitigating its effects.

1. Identify the Source of Autofluorescence

Autofluorescence can be intrinsic to the cells or induced by the experimental protocol. Use the following decision tree to pinpoint the likely cause.





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Caption: Decision tree for identifying the source of autofluorescence.







2. Mitigation Strategies

Based on the identified source, implement the following strategies.

Troubleshooting & Optimization

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Source of Autofluorescence	Recommended Mitigation Strategy
Fixation-Induced	Switch to a non-aldehyde fixative like ice-cold methanol or ethanol.[1][2] If aldehyde fixation is necessary, use the lowest concentration and shortest duration possible.[3][4] Consider treating with a quenching agent like sodium borohydride.[1][3]
Red Blood Cells	For tissue samples, perfuse with PBS before fixation to remove red blood cells.[1][3] For blood samples, ensure complete lysis of red blood cells and wash thoroughly.[5][6]
Extracellular Matrix (Collagen, Elastin)	Use fluorophores in the red to far-red spectrum to avoid the natural emission of collagen and elastin.[1]
Endogenous Fluorophores (NADH, Riboflavin, Lipofuscin)	For lipofuscin, treat with quenching agents like Sudan Black B or a commercial reagent like TrueBlack™.[3][7][8] For NADH and riboflavin, which are prevalent in metabolically active cells, choosing brighter fluorophores can help overcome the background signal.[1]
Media Components	When conducting live-cell imaging, use phenol red-free media.[5] Reduce the concentration of Fetal Bovine Serum (FBS) or switch to Bovine Serum Albumin (BSA) as the protein source in your staining buffer.[1][6]
Dead Cells	Remove dead cells from your sample using methods like a FicoII gradient or low-speed centrifugation.[1][6] Include a viability dye in your panel to gate out dead cells during analysis.[1][5]
Culture Vessel	For imaging applications, use glass-bottom plates or dishes instead of polystyrene, which can be autofluorescent.[2][5]



Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[9][10] This is different from the specific signal generated by the fluorescent labels you add to your sample. Common sources within cells include mitochondria, lysosomes, and molecules like collagen, elastin, NADH, and riboflavin.[11][12]

Q2: How does autofluorescence affect my Lauterine cell assay results?

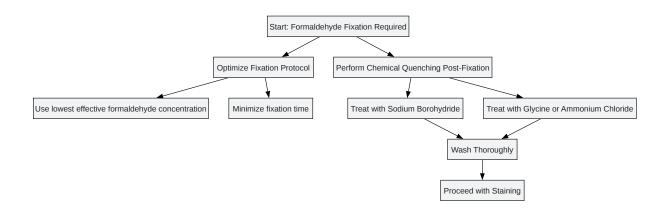
A2: Autofluorescence can significantly impact your results by:

- Reducing Signal-to-Noise Ratio: The background glow from autofluorescence can make it difficult to distinguish your true signal from the noise, especially for weakly expressed targets.[9][13]
- Masking Specific Signals: In some cases, strong autofluorescence can completely obscure the signal from your fluorescent probe.[2]
- Causing False Positives: If not properly accounted for, autofluorescence can be misinterpreted as a positive signal, leading to inaccurate conclusions.[14]

Q3: I have to use formaldehyde fixation. What is the best way to reduce the autofluorescence it causes?

A3: While switching to a non-aldehyde fixative is often recommended, if you must use formaldehyde, you can minimize its autofluorescent effects.[4]





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Caption: Workflow for reducing formaldehyde-induced autofluorescence.

A detailed protocol for sodium borohydride quenching is provided in the Experimental Protocols section.

Q4: Can I just subtract the background from my unstained sample?

A4: While including an unstained control is crucial for identifying the presence of autofluorescence, simple background subtraction is often insufficient.[15] Autofluorescence can be heterogeneous across different cell populations within your sample.[13] More advanced techniques like spectral unmixing are better suited for accurately removing autofluorescent signals.[13][16]

Q5: What are the best fluorophores to use to avoid autofluorescence?



A5: Since autofluorescence is often most prominent in the blue and green regions of the spectrum (350-550 nm), selecting fluorophores that emit in the red and far-red regions (620-750 nm) is a common and effective strategy.[1][4] Additionally, choosing brighter fluorophores, such as phycoerythrin (PE) and allophycocyanin (APC), can help ensure your signal is strong enough to be distinguished from the background.[1][6]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1][17]

Materials:

- Sodium borohydride (NaBH₄)
- Phosphate-buffered saline (PBS), pH 7.4
- Fixed cell or tissue samples

Procedure:

- After the fixation step, wash your samples three times with PBS for 5 minutes each.
- Prepare a fresh solution of 0.1% sodium borohydride in PBS. Be cautious as the solution will fizz. It is recommended to prepare this on ice.
- Incubate the samples in the sodium borohydride solution.
 - For cell monolayers: Incubate for 4 minutes. Replace with fresh solution and incubate for another 4 minutes.
 - For 7 μm tissue sections: Incubate three times for 10 minutes each with fresh solution for each incubation.



- Wash the samples thoroughly with PBS (three times for 5 minutes each) to remove any remaining sodium borohydride.
- Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin, which are granules of pigmented metabolic waste that accumulate in aging cells.[7][8]

Materials:

- Sudan Black B powder
- 70% Ethanol
- PBS

Procedure:

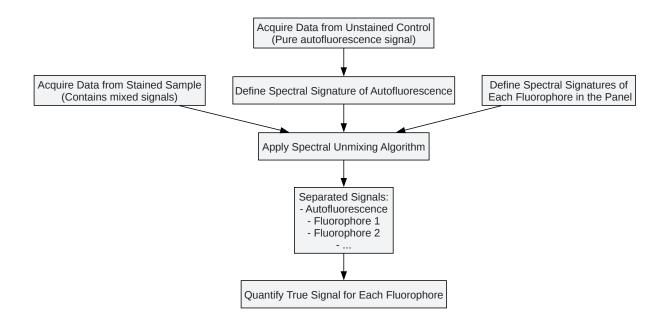
- Complete your standard immunofluorescence staining protocol, including secondary antibody incubation and washes.
- Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for 1-2 hours, then filter it to remove any undissolved particles.
- Incubate your slides in the Sudan Black B solution for 10-15 minutes at room temperature.
 The optimal time may vary depending on the tissue type.
- Quickly rinse the slides multiple times with PBS until the excess dye is removed.
- Mount your slides with an appropriate mounting medium.

Advanced Techniques Spectral Unmixing



For researchers using spectral flow cytometers or imaging systems, spectral unmixing is a powerful computational method to handle autofluorescence.[16][18]

The Principle: Every fluorescent molecule, including the endogenous ones that cause autofluorescence, has a unique spectral signature. Spectral instruments capture the entire emission spectrum of each particle or pixel. By defining the spectral signature of the autofluorescence (from an unstained control), specialized software can mathematically subtract this signature from the total fluorescence signal of your stained samples, isolating the true signal from your specific labels.[13][19]



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Caption: Workflow for spectral unmixing to remove autofluorescence.



This technique is particularly valuable when dealing with samples that have high or heterogeneous autofluorescence, as it can significantly improve data resolution and sensitivity. [13][16][20]

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